![molecular formula C11H15FN2O B3009456 [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439896-69-1](/img/structure/B3009456.png)

[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

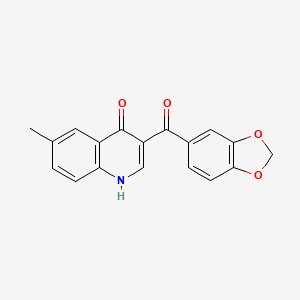

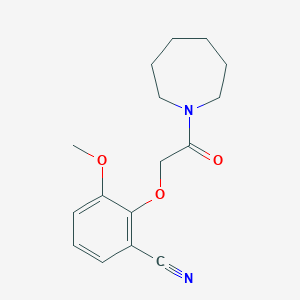

The synthesis of fluorinated pyridines, such as “[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine”, is a topic of ongoing research . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of “[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine” consists of a fluoropyridinyl group attached to an oxanyl group via a methanamine linker . The exact structure can be found in various chemical databases .科学的研究の応用

Biased Agonists in Antidepressant Drug Development

A significant application of derivatives similar to [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine is in the development of biased agonists targeting serotonin 5-HT1A receptors. These compounds, such as the derivative NLX-204, have shown promising antidepressant-like activity in preclinical studies. NLX-204, specifically, demonstrated high selectivity and potency in stimulating ERK1/2 phosphorylation, indicating its potential as an antidepressant drug candidate (Sniecikowska et al., 2019).

Catalysts in Organic Synthesis

Compounds related to [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine have been used as catalysts in various chemical reactions. For instance, nickel(II) complexes derived from similar fluorinated ligands have shown efficiency in catalyzing oxidation of cyclohexane and O-arylation of phenol. These catalysts are characterized by their ability to undergo one-electron oxidation, making them useful for selective and efficient catalytic processes (Kerbib et al., 2020).

Antibacterial and Antifungal Applications

Derivatives of [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine have also been synthesized and evaluated for their antibacterial and antifungal activities. A study involving the synthesis of a related compound, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, showed acceptable results in antibacterial and antifungal tests (Rao et al., 2013).

Application in Hydroxylation of Alkanes

Compounds structurally related to [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine have been used in the hydroxylation of alkanes. Diiron(III) complexes with similar ligands have been shown to be effective catalysts for this process, demonstrating high turnover numbers and good selectivity (Sankaralingam & Palaniandavar, 2014).

Photocatalysis and DNA Cleavage

Research also indicates the use of related compounds in photocatalysis and DNA cleavage. For example, complexes featuring similar ligands have enhanced rates of electron transfer to oxygen under UV or visible irradiation, leading to the formation of superoxide radical anions and Fe(III) redox states. This property is significant in the context of oxidative DNA cleavage (Draksharapu et al., 2012).

特性

IUPAC Name |

[4-(3-fluoropyridin-2-yl)oxan-4-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c12-9-2-1-5-14-10(9)11(8-13)3-6-15-7-4-11/h1-2,5H,3-4,6-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNQHCHCWBPQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C2=C(C=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)

![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)

![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)